(Diethoxymethyl)benzene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
diethoxymethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-3-12-11(13-4-2)10-8-6-5-7-9-10/h5-9,11H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAQMEXSLUSZDQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C1=CC=CC=C1)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4061127 | |
| Record name | Benzene, (diethoxymethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4061127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
774-48-1 | |
| Record name | (Diethoxymethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=774-48-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (Diethoxymethyl)benzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000774481 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, (diethoxymethyl)- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=287 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, (diethoxymethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzene, (diethoxymethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4061127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α,α-diethoxytoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.150 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (DIETHOXYMETHYL)BENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/236M0R125W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Synthetic Methodologies for Diethoxymethyl Benzene and Its Derivatives
Classical and Contemporary Synthetic Routes
The synthesis of (diethoxymethyl)benzene has evolved from traditional acid-catalyzed methods to more sophisticated functionalization strategies.
Esterification and Transacetalization Approaches to Aromatic Acetals
The primary and most traditional method for synthesizing aromatic acetals like this compound is the acid-catalyzed reaction of an aromatic aldehyde with an excess of alcohol. This reaction is an equilibrium process, and to drive it towards the product, water, a byproduct, must be removed. organic-chemistry.orgacs.org While often referred to broadly in the context of carbonyl derivatization, the direct formation from a carboxylic acid via esterification is not the standard route to an acetal (B89532). The process is more accurately described as an acetalization reaction.
Commonly used acid catalysts include corrosive mineral acids like hydrochloric acid or sulfuric acid, as well as p-toluenesulfonic acid. acs.orgpacific.edunih.gov The reaction involves the protonation of the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by two molecules of ethanol (B145695).
Transacetalization offers an alternative pathway where an existing acetal is converted into a different one by reacting it with another alcohol or diol in the presence of an acid catalyst. tandfonline.com This method is particularly useful for changing protecting groups or for synthesizing more stable cyclic acetals from acyclic ones. For instance, a one-pot transacetalization of glycol acetals to the more stable pinacol (B44631) acetals can be achieved efficiently using trifluoroacetic acid. tandfonline.com While ketals are generally not convertible under these specific protocols, the transformation is effective for a range of aromatic and aliphatic aldehyde acetals. tandfonline.com
Direct Functionalization and Benzylic Oxidation-Acetalization Sequences
More advanced routes aim to synthesize aromatic acetals by bypassing the aldehyde intermediate or by creating it in situ from simpler precursors.
Direct Functionalization: The direct conversion of alkylaromatics, such as toluene (B28343), into this compound represents a significant challenge in C-H functionalization. sioc-journal.cn While methods for the direct functionalization of C(sp³)–H bonds are a major focus of research, the direct installation of a diethoxymethyl group is not a commonly reported single-step transformation. researchgate.net Research has focused more on converting toluene derivatives to other valuable compounds through various catalytic systems. sioc-journal.cn
Benzylic Oxidation-Acetalization: A more common and practical approach involves a two-step sequence starting from an alkylbenzene. The first step is the oxidation of the benzylic carbon to an aldehyde. libretexts.org Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) can oxidize an alkyl side chain on a benzene (B151609) ring to a carboxylic acid. libretexts.org However, more controlled oxidation methods can yield the aldehyde. A subsequent in-situ acetalization with an alcohol then yields the desired product. For example, a method for the aerobic photo-oxidation of methyl aromatics using CBr4 as a catalyst can produce aromatic methyl esters via dimethyl acetal intermediates. acs.org The proposed mechanism involves the initial oxidation of the methyl group to an aldehyde, which is then transformed into the dimethyl acetal under the methanolic reaction conditions. acs.org Another approach involves the direct oxidation of a pre-formed benzylic acetal at the C–H bond to introduce further functionality, such as an acetoxy group, using reagents like (diacetoxyiodo)benzene, often accelerated by microwave irradiation. nih.gov
Sustainable and Green Chemistry Approaches in this compound Synthesis
In line with the principles of green chemistry, recent research has focused on developing more environmentally benign methods for synthesizing this compound and its derivatives. These methods aim to reduce waste, use milder reaction conditions, and employ recyclable catalysts. gyanvihar.org
Ultrasound-Assisted Synthesis of this compound Derivatives
Sonochemistry, the application of ultrasound to chemical reactions, has emerged as a powerful tool for green synthesis. Ultrasound irradiation can enhance reaction rates and yields by creating localized high-pressure and high-temperature zones through acoustic cavitation. acs.org A novel method has been developed for the synthesis of 2-amino-1,3,4-oxadiazoles starting from substituted this compound derivatives. connectjournals.comresearchgate.net This approach, which proceeds smoothly under ultrasound irradiation at 70°C, offers significant advantages over conventional methods, including higher yields, drastically reduced reaction times, and tolerance of various functional groups, highlighting its "greener" credentials. acs.orgconnectjournals.comresearchgate.net
Catalyst-Enabled Pathways for Acetal Formation
The development of novel catalysts is central to greening the synthesis of aromatic acetals. The focus is on replacing corrosive homogeneous acid catalysts with solid, reusable heterogeneous catalysts or innovative catalytic systems that operate under mild conditions.
Heterogeneous Catalysts: Various solid acid catalysts have been developed that are easily separable from the reaction mixture and can be recycled multiple times without significant loss of activity. mdpi.com Examples include:
Metal-loaded nanosponges: Cellulose-based nanosponges loaded with zinc (II) or copper (II) ions have proven to be superb heterogeneous catalysts for the synthesis of aromatic acetals from aldehydes and alcohols. mdpi.com These catalysts achieve high conversions (>90%) and selectivity, minimizing by-product formation and can be recycled up to five times. mdpi.com
Other Solid Catalysts: Materials like perchloric acid adsorbed on silica (B1680970) gel, zirconium tetrachloride, and various ion-exchange resins have been effectively used for acetalization, often under solvent-free conditions. acs.orgorganic-chemistry.org
Photocatalysis: Photocatalytic methods offer a green alternative by using light energy to drive the reaction, often under neutral and mild conditions. rsc.org
Eosin Y: Using visible light and a catalytic amount of Eosin Y as a photocatalyst, a broad range of aldehydes, including acid-sensitive and sterically hindered ones, can be converted to their corresponding acetals in good to excellent yields, while ketones remain unaffected. organic-chemistry.org
Thioxanthenone: Employing thioxanthenone as a photocatalyst with inexpensive household lamps also provides an efficient route to various acetals in high yields. rsc.orgymerdigital.com
The table below summarizes the performance of various catalytic systems in the synthesis of aromatic acetals.
| Catalyst System | Substrate | Key Advantages | Yield | Reference |
|---|---|---|---|---|
| Cellulose Nano-Sponge (CNS-Zn/Cu) | Aromatic Aldehydes | Heterogeneous, recyclable, bio-based, high selectivity | >90% Conversion | mdpi.com |
| Eosin Y / Visible Light | Aromatic/Aliphatic Aldehydes | Mild, neutral conditions, high chemoselectivity | Good to Excellent | organic-chemistry.org |
| Thioxanthenone / Household Lamp | Aromatic/Aliphatic Aldehydes | Mild, inexpensive light source, high yields | High | rsc.org |
| Perchloric acid on Silica Gel | Aldehydes & Ketones | Efficient, inexpensive, reusable, often solvent-free | Excellent | organic-chemistry.org |
| Palladium (Pd) Catalysis | Aldehydes & Ketones | Mild, low catalyst loading, ambient temperature | Excellent | organic-chemistry.org |
Scalable Synthesis and Industrial Relevance of Diethoxymethylated Aromatic Compounds
This compound and its derivatives are important intermediates in various industries, including pharmaceuticals, agrochemicals, and specialty chemicals. vulcanchem.comontosight.ai Their role as a stable, protected form of an aldehyde is crucial in multi-step syntheses where the aldehyde group must be preserved during transformations on other parts of the molecule. vulcanchem.com
The industrial production of these compounds necessitates synthetic routes that are not only efficient and high-yielding but also scalable, cost-effective, and safe. While classical acid-catalyzed methods are well-established, there is a drive towards adopting greener, catalyst-driven processes on an industrial scale. For example, a protocol using only 0.1 mol% of hydrochloric acid has been shown to be effective for the gram-scale (>5 g) preparation of acetals, demonstrating the potential for scalability with minimal catalyst loading. acs.org The use of heterogeneous catalysts is particularly attractive for large-scale operations as it simplifies product purification and catalyst recovery, reducing both cost and environmental impact. mdpi.comrsc.org The development of polyols containing aromatic acetals for creating high-performance polyurethanes, which can be recycled via transacetalization, further underscores the growing industrial relevance and potential for large-scale use of these structures in sustainable materials. rsc.org
Elucidation of Reaction Mechanisms and Kinetics in Diethoxymethyl Benzene Chemistry
Mechanistic Pathways of Hydrolysis and Deacetalization Reactions
The cleavage of the acetal (B89532) group in (diethoxymethyl)benzene, a process known as deacetalization or hydrolysis, is a cornerstone reaction that regenerates the parent aldehyde, benzaldehyde (B42025). This transformation is typically carried out under acidic conditions. vulcanchem.comsmolecule.com
Acid-Catalyzed Mechanisms of Acetal Cleavage
The acid-catalyzed hydrolysis of this compound proceeds through a well-established multi-step mechanism. smolecule.comchegg.com The reaction is initiated by the protonation of one of the ether oxygen atoms by an acid catalyst. vulcanchem.comsmolecule.com This protonation makes the corresponding ethoxy group a better leaving group. Subsequently, ethanol (B145695) is eliminated, leading to the formation of a resonance-stabilized carbocation, specifically an oxonium ion. chegg.comacs.org A water molecule then acts as a nucleophile, attacking the carbocation. smolecule.com Finally, deprotonation of the resulting intermediate yields the hemiacetal, which rapidly decomposes to form benzaldehyde and a second molecule of ethanol. vulcanchem.com The entire process is reversible, and the removal of water is necessary to drive the equilibrium towards acetal formation. organic-chemistry.org
The efficiency of this catalysis can be influenced by the nature of the acid catalyst. Studies have shown that both Brønsted and Lewis acids can effectively promote this reaction. organic-chemistry.org For instance, catalysts like p-toluenesulfonic acid, hydrochloric acid, and even solid acid catalysts have been employed. vulcanchem.comresearchgate.net The use of microreactors with functionalized sulfonic acid monolayers has demonstrated quantitative conversion of benzaldehyde dimethyl acetal, a related compound, within very short residence times, highlighting the efficiency of continuous-flow processes for this reaction. scispace.com
Investigation of Intermediates and Transition States
The key intermediate in the acid-catalyzed hydrolysis of this compound is the aforementioned oxonium ion. Its stability is crucial for the progression of the reaction. The transition states involve the proton transfer steps and the nucleophilic attack of water. The rate-determining step is typically the slow cleavage of the first ethoxy group to form the carbocation intermediate. chegg.com
Spectroscopic techniques, such as in-situ Raman spectroscopy, have been utilized to monitor the concentration of benzaldehyde during the deacetalization of benzaldehyde dimethyl acetal, providing real-time data on the reaction progress at different temperatures. researchgate.net Computational studies can further elucidate the energy profiles of the reaction, detailing the relative energies of the reactants, intermediates, transition states, and products.
Exploration of Nucleophilic and Electrophilic Reactivity of this compound
This compound exhibits a dual reactivity profile, participating in both nucleophilic and electrophilic reactions.
The diethoxymethyl group itself can be subject to nucleophilic substitution . evitachem.com This allows for the introduction of various nucleophiles to modify the compound's structure. smolecule.com For instance, Grignard reagents and organolithium compounds can be used to replace the diethoxymethyl group.
The benzene (B151609) ring of this compound undergoes typical electrophilic aromatic substitution reactions. vulcanchem.comsmolecule.com The diethoxymethyl group is considered to have complex electronic effects, being electron-withdrawing by induction due to the oxygen atoms, but potentially electron-donating by resonance. This influences the regioselectivity of the substitution. vulcanchem.com Common electrophilic aromatic substitution reactions include nitration and halogenation. makingmolecules.com The presence of other substituents on the benzene ring will further direct the position of the incoming electrophile. vulcanchem.com For example, in 1-butyl-4-(diethoxymethyl)benzene, the butyl group is mildly activating and, in conjunction with the diethoxymethyl group, affects the regioselectivity of the substitution. vulcanchem.com
Stereochemical and Regioselective Control in this compound Transformations
Stereochemical control becomes relevant when a new chiral center is formed during a reaction involving this compound. If the starting material is achiral and reacts to form a chiral product, a racemic mixture of enantiomers will be produced unless a chiral reagent or catalyst is used. lumenlearning.com In reactions where a bond to a chiral carbon is broken and a new one is formed in a concerted manner, the stereochemistry can be either retained or inverted. lumenlearning.com However, if the reaction proceeds through an achiral intermediate, as is common in many reactions involving carbocations, racemization is expected. lumenlearning.com
Regioselectivity is a key consideration in electrophilic aromatic substitution reactions of substituted this compound derivatives. The directing effects of the diethoxymethyl group and any other substituents on the benzene ring determine the position of the incoming electrophile. makingmolecules.comchim.it The interplay of inductive and resonance effects of the substituents dictates whether the substitution occurs at the ortho, meta, or para position. vulcanchem.comresearchgate.net For example, in the Stille coupling of 3-substituted 2,4-dichloropyridines, the electronic nature of the substituent at the 3-position significantly influences the regioselectivity of the coupling reaction. researchgate.net Similarly, in the hydrosilylation of dienes, the choice of ligand on the cobalt catalyst can dramatically alter the regioselectivity of the addition to the double bonds. nih.gov
Kinetic Isotope Effects and Reaction Rate Analysis in Diethoxymethylbenzene Systems
Kinetic isotope effects (KIEs) are a powerful tool for elucidating reaction mechanisms by determining the rate-limiting step and the nature of the transition state. wikipedia.orgiupac.org A KIE is the change in the reaction rate when an atom in the reactants is replaced by one of its isotopes. wikipedia.org
In the hydrolysis of this compound, a primary kinetic isotope effect would be observed if the C-H bond at the acetal carbon were to be broken in the rate-determining step. However, given the established mechanism, a significant primary KIE is not expected for the cleavage of the C-O bonds. A secondary kinetic isotope effect might be observed if the hybridization of the acetal carbon changes in the transition state. wikipedia.org For example, changing the solvent from H₂O to D₂O can affect the reaction rate, and the observed change can provide insights into the role of the solvent and proton transfer steps in the mechanism. chegg.com
Below is a table summarizing the effect of temperature on the concentration of benzaldehyde formed during the acid-catalyzed deacetalization of benzaldehyde dimethyl acetal, a closely related compound.
| Temperature (°C) | Time to Reach Maximum Benzaldehyde Concentration (approx. min) |
| Room Temperature | > 10 |
| 60 | ~ 5 |
| 90 | < 2 |
| Data derived from graphical representations in reference researchgate.net. |
This data clearly indicates that an increase in temperature accelerates the rate of the deacetalization reaction.
Strategic Applications of Diethoxymethyl Benzene in Complex Organic Synthesis
Versatile Role as a Synthetic Precursor
(Diethoxymethyl)benzene is widely recognized as a convenient and stable source of benzaldehyde (B42025), a key building block in organic synthesis. The acetal (B89532) linkage provides stability under various reaction conditions where the free aldehyde would be reactive, allowing for its introduction into a synthetic sequence before the aldehyde functionality is required. researchgate.netacs.orgrsc.org
Building Block for Aromatic Aldehydes and Their Derivatives
The primary application of this compound as a synthetic precursor lies in its ability to be easily converted back to benzaldehyde through acidic hydrolysis. This deprotection step regenerates the highly reactive aldehyde group, which can then participate in a vast array of chemical transformations. researchgate.net Benzaldehyde itself is a cornerstone in the synthesis of a wide range of aromatic compounds, including perfumes, flavorings, dyes, and pharmaceuticals. researchgate.netrsc.org The use of this compound allows for the storage and handling of a less volatile and more stable form of benzaldehyde, which can be particularly advantageous in large-scale industrial processes.
The conversion of this compound to benzaldehyde is typically achieved under mild acidic conditions, ensuring that other sensitive functional groups within the molecule remain unaffected. This chemoselectivity is a key advantage in multistep syntheses.
| Precursor | Product | Reaction Type | Significance |
| This compound | Benzaldehyde | Acetal Hydrolysis | Generation of a key aromatic aldehyde for further synthesis. |
| Benzaldehyde | Various Derivatives | Aldol Condensation, Wittig Reaction, etc. | Access to a diverse range of aromatic compounds. |
Utilization in Multicomponent Reactions and Heterocycle Synthesis
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, are powerful tools for the efficient construction of complex molecules. Benzaldehyde is a frequent participant in many named MCRs that lead to the formation of heterocyclic compounds, which are prevalent scaffolds in medicinal chemistry.
This compound serves as an in-situ source of benzaldehyde for these reactions. By employing the acetal, the aldehyde can be generated under the acidic conditions often used to catalyze the MCR, directly feeding into the reaction cycle.
The Biginelli Reaction: This well-known MCR involves the condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea (B124793) to produce dihydropyrimidinones. These heterocyclic motifs are found in numerous biologically active compounds, including calcium channel blockers. thieme-connect.dechem-station.comwikipedia.org Benzaldehyde, and by extension this compound, is a common aldehyde component in this reaction.
The Povarov Reaction: This reaction is a formal [4+2] cycloaddition between an aromatic imine (formed in situ from an aniline (B41778) and an aldehyde) and an electron-rich alkene to yield tetrahydroquinolines. nii.ac.jp Tetrahydroquinoline derivatives are important structural motifs in various natural products and pharmaceuticals. The benzaldehyde required for the initial imine formation can be conveniently generated from this compound.
This compound as a Carbonyl Protecting Group
The protection of carbonyl groups is a crucial strategy in the synthesis of polyfunctional molecules, where the high reactivity of aldehydes and ketones needs to be temporarily masked. Acetals, such as this compound, are excellent protecting groups for carbonyls due to their stability under neutral and basic conditions, as well as in the presence of many nucleophilic reagents and reducing agents. nih.gov
The protection of a carbonyl group as a diethyl acetal is achieved by reacting the aldehyde or ketone with ethanol (B145695) under acidic catalysis. The reverse reaction, deprotection, is readily accomplished by treatment with aqueous acid. researchgate.net
Orthogonal Protecting Group Strategies in Polyfunctionalized Molecules
In the synthesis of complex molecules with multiple functional groups, the use of orthogonal protecting groups is essential. An orthogonal set of protecting groups allows for the selective removal of one group in the presence of others by employing specific and non-interfering reaction conditions. wikipedia.orgwiley.com
The diethyl acetal group of this compound belongs to the acid-labile class of protecting groups. thieme-connect.de This allows for its selective removal in the presence of other protecting groups that are stable to acid but labile to other conditions, such as:
Base-labile groups: such as acetate (B1210297) and benzoate (B1203000) esters.
Fluoride-labile groups: such as silyl (B83357) ethers (e.g., TBDMS, TIPS).
Groups removed by hydrogenolysis: such as benzyl (B1604629) ethers and carbamates.
This orthogonality enables chemists to perform complex synthetic sequences with precise control over which functional group reacts at each step. For example, a molecule containing both an aldehyde protected as a diethyl acetal and a primary alcohol protected as a silyl ether can be selectively deprotected at the alcohol position using fluoride (B91410) ions without affecting the acetal. Subsequently, the aldehyde can be unmasked using acidic conditions.
| Protecting Group | Cleavage Condition | Orthogonal To this compound |
| This compound (Acetal) | Acidic Hydrolysis | Yes |
| tert-Butyldimethylsilyl (TBDMS) Ether | Fluoride Ions | Yes |
| Benzyl (Bn) Ether | Hydrogenolysis | Yes |
| Acetate (Ac) Ester | Basic Hydrolysis | Yes |
Influence of Acetal Protecting Groups on Reaction Stereoselectivity
The stereochemical outcome of a reaction can be significantly influenced by the presence of protecting groups. Acetal protecting groups, including those derived from benzaldehyde, can exert stereocontrol through steric and electronic effects.
In acyclic systems, the formation of a chiral acetal by reacting a prochiral aldehyde with a chiral diol can lead to diastereoselective reactions at a nearby prochiral center. While this compound itself is achiral, the principles of stereocontrol by acetals are relevant to its derivatives. For instance, the use of chiral acetals derived from benzaldehyde has been shown to direct the stereochemical course of nucleophilic additions and eliminations. technion.ac.il
Furthermore, in reactions involving acyclic acetals, remote participating groups can influence the diastereoselectivity of nucleophilic substitution reactions at the acetal carbon. acs.orgnih.gov The conformation of the acetal and the nature of its substituents can create a biased steric environment, favoring the approach of a reagent from one face of the molecule over the other, thus leading to a preponderance of one stereoisomer.
Contributions to Medicinal Chemistry and Natural Product Synthesis
The benzaldehyde moiety is a ubiquitous structural feature in a wide array of medicinally important compounds and natural products. researchgate.net Consequently, this compound, as a stable precursor to benzaldehyde, plays a significant role in the synthesis of these bioactive molecules.
Benzaldehyde and its derivatives are key intermediates in the synthesis of various classes of therapeutic agents, including anticonvulsants, sedatives, cardiovascular drugs, and anti-inflammatory agents. researchgate.net The use of this compound in these synthetic routes offers the practical advantages of stability and ease of handling.
In the realm of natural product synthesis, the precise introduction of an aldehyde functionality at a late stage of a complex synthesis is often critical. Protecting the aldehyde as a diethyl acetal allows for the execution of numerous synthetic steps without the risk of undesired side reactions at the carbonyl group. For example, in the synthesis of the cytotoxic natural product epothilone, which is a potent anticancer agent, protecting group strategies are paramount for the successful construction of the complex macrocyclic structure. uni-halle.depkusz.edu.cn While specific examples in the literature may detail the use of various acetals, the principle of using a protected benzaldehyde, such as this compound, is a common strategy. A dimethyl acetal has been utilized in the synthesis of a mercaptoheptenoic acid building block, which is a component of the bioactive cyclodepsipeptide natural product FK228. mdpi.com This highlights the utility of simple acetals in the synthesis of complex, biologically active molecules.
The application of this compound and related acetals extends to the synthesis of antiviral and anticancer agents. nih.govfrontiersin.orgnih.gov Many heterocyclic scaffolds with demonstrated biological activity are constructed using benzaldehyde as a key component in multicomponent reactions, underscoring the indirect but vital contribution of this compound to drug discovery and development.
Application in Bioactive Compound Design and Development
This compound, also known as benzaldehyde diethyl acetal, serves as a versatile reagent in the synthesis of chiral building blocks essential for the development of bioactive compounds. Its application is particularly notable in enzymatic kinetic resolutions, a powerful technique for obtaining enantiomerically pure substances crucial for the pharmaceutical industry. The biological activity of many natural and synthetic compounds is highly dependent on their absolute stereochemistry, making access to single-enantiomer intermediates a critical step in drug design and development.
In the field of biocatalysis, this compound has been successfully employed as an ethoxy group donor in the dynamic kinetic resolution (DKR) of β-hydroxy acids. DKR combines enzymatic resolution with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of a single, desired enantiomer. Research has demonstrated the use of this compound in the irreversible enzymatic esterification of racemic β-hydroxy acids. rsc.org In one study, various ethoxy donors were tested for the esterification of 3-hydroxy-3-(4-nitrophenyl)propanoic acid, and this compound was shown to be an effective donor. rsc.org
The reaction, catalyzed by an enzyme such as lipase, transfers an ethoxy group from this compound to the carboxylic acid, forming the corresponding ethyl ester. When combined with a metal catalyst that facilitates the racemization of the starting material, this method provides a pathway to optically active β-hydroxy esters. These esters are valuable chiral synthons for constructing more complex bioactive molecules, including pharmaceuticals. For instance, the synthesis of optically active ethyl 3-hydroxy-3-(4-nitrophenyl)propanoate has been achieved with a high yield using this combined metal-enzyme DKR approach. rsc.org
| Substrate | Ethoxy Donor | Biocatalyst | Solvent | Isolated Yield | Reference |
|---|---|---|---|---|---|
| 3-hydroxy-3-(4-nitrophenyl)propanoic acid | This compound | Amano AK Lipase | TBME | 41% | rsc.org |
Enabling Transformations for Complex Molecular Architectures
The strategic use of protecting groups is fundamental to the synthesis of complex molecular architectures, such as those found in natural products. jocpr.comorganic-chemistry.org this compound is a key reagent for the introduction of the benzylidene acetal protecting group, which is particularly useful for the protection of 1,2- and 1,3-diols. This protection strategy not only masks the reactivity of the hydroxyl groups but also imparts conformational rigidity, which can be exploited to control the stereochemical outcome of subsequent reactions.
The formation of a benzylidene acetal from a diol and this compound typically occurs under acidic conditions. This cyclic acetal is stable to a wide range of reaction conditions, including basic, nucleophilic, and oxidative environments, yet can be selectively removed when needed. neliti.com A more profound application of this strategy lies in the regioselective manipulation of the protected diol system. The benzylidene acetal can be opened reductively using reagents such as diisobutylaluminium hydride (DIBAL-H). chem-station.com This reductive ring-opening is highly regioselective and results in a mono-protected diol, yielding a benzyl ether at one hydroxyl group while liberating the other.
Crucially, the direction of the ring-opening is dictated by the steric and electronic environment of the acetal. In many cases, the reaction proceeds to yield the benzyl ether at the more sterically hindered oxygen atom, a result that can be difficult to achieve through direct benzylation of the diol. chem-station.com This transformation effectively differentiates two hydroxyl groups that may have had similar initial reactivity, paving the way for the selective functionalization of the newly freed hydroxyl group. This sequence of protection, reductive opening, and subsequent functionalization is a powerful tactic for installing specific stereochemistry and functionality in the intricate frameworks of complex molecules.
| Starting Material | Protecting Group Source | Key Transformation | Reagent | Product | Strategic Outcome |
|---|---|---|---|---|---|
| Generic 1,3-Diol | This compound | Reductive Acetal Opening | DIBAL-H | Mono-protected Diol (Benzyl Ether) | Selective protection of the more sterically hindered hydroxyl group. chem-station.com |
Catalysis in the Context of Diethoxymethyl Benzene Chemistry
Development of Catalytic Systems for (Diethoxymethyl)benzene Formation
The formation of this compound from benzaldehyde (B42025) and ethanol (B145695) is a reversible acetalization reaction. The development of catalytic systems has focused on increasing reaction efficiency and yield by effectively shifting the chemical equilibrium toward the product.
Traditionally, the synthesis is achieved through homogeneous acid catalysis, employing mineral acids. The mechanism involves the protonation of the benzaldehyde carbonyl oxygen, which enhances its electrophilicity. This is followed by a nucleophilic attack from one molecule of ethanol to form a hemiacetal intermediate. Subsequent protonation of the hemiacetal's hydroxyl group allows for the elimination of a water molecule, creating an oxonium ion. A second ethanol molecule then attacks this ion, and after deprotonation, the final this compound product is formed. A critical aspect of this process is the removal of the water byproduct to drive the reaction to completion.
To overcome the separation and corrosion issues associated with homogeneous catalysts, significant research has been dedicated to heterogeneous catalytic systems. Solid acid catalysts offer advantages such as easier recovery, reusability, and reduced environmental impact. A variety of materials have been explored for the acetalization of benzaldehyde, as detailed in the table below.
| Catalyst Type | Specific Example | Key Findings & Research Notes | Reference |
|---|---|---|---|
| Metal-Organic Frameworks (MOFs) | Lanthanide Oxalate MOFs (e.g., Tb-Ox MOF) | Demonstrated high conversion yields (up to 90%) for the acetalization of benzaldehyde with methanol. The catalytic activity is linked to the Lewis acidic metal centers within the MOF structure. | acs.orgsnnu.edu.cnnih.gov |
| Metal-Organic Frameworks (MOFs) | MIL-100(Cr) and MIL-100(Fe) | Effective catalysts for benzaldehyde acetalization. Studies suggest that Brønsted acid sites, generated by water ligation to the metal centers, are the primary active sites for the reaction. | nih.govbohrium.com |
| Heteropoly Salts | Cesium Phosphomolybdovanadate (Cs4PMo11V1O40) | Showed high activity and selectivity in the acetalization of benzaldehyde with various alcohols, attributed to its strong Brønsted acidity. | researchgate.net |
| Ion-Exchange Resins | Amberlite IR-120 | Used as a solid acid catalyst for the reversible hydrolysis and formation of benzaldehyde acetals, allowing for kinetic studies of the reaction. | jmbfs.org |
More recently, photocatalysis has emerged as a green and efficient alternative for acetalization. These methods operate under mild, neutral conditions using visible light, avoiding the need for harsh acids. For example, organic dyes such as Eosin Y and Acid Red 52 have been successfully employed as photocatalysts to promote the formation of this compound in good to excellent yields. learncbse.inrsc.org
This compound in Homogeneous and Heterogeneous Catalysis
Beyond its formation, this compound is a key substrate in various catalytic transformations. The diethoxymethyl group primarily functions as a protecting group for the benzaldehyde moiety, preventing the highly reactive aldehyde from undergoing unwanted reactions during a multi-step synthesis. rsc.org The stability of the acetal (B89532) under neutral or basic conditions, coupled with its facile, acid-catalyzed cleavage, makes it invaluable in organic chemistry.
The catalytic hydrolysis (deacetalization) of this compound to regenerate benzaldehyde is a fundamental transformation. This reaction can be catalyzed by both homogeneous acids and, more advantageously, by solid acid heterogeneous catalysts like ion-exchange resins (e.g., Amberlite IR-120). jmbfs.org The use of heterogeneous systems simplifies the workup process, as the catalyst can be easily filtered off. Kinetic studies on the hydrolysis over Amberlite IR-120 have shown the reaction follows an Eley-Rideal model, where the reaction occurs between an adsorbed water molecule and an acetal molecule from the bulk phase. jmbfs.org Immobilized polymer acid-base catalysts have also been utilized for deacetalization as part of one-pot, multi-step reaction sequences. nih.gov
While the primary role of the diethoxymethyl group is protection, recent advances in transition-metal catalysis have demonstrated that acetal moieties can actively participate in directing chemical transformations. Specifically, acetals can function as "directing groups" in C-H activation reactions, guiding a metal catalyst to a specific position on the aromatic ring to forge new bonds. acs.org
A notable example is the catalytic reductive ortho-C–H silylation of phenols. acs.org In this process, a silyl (B83357) acetal, formed from a phenol (B47542) derivative, acts as a traceless directing group. A rhodium catalyst selectively activates the C-H bond ortho to the acetal-protected hydroxyl group, leading to the formation of a C-Si bond. acs.org This strategy allows for the synthesis of highly versatile and specifically substituted 1,2,3-trisubstituted arenes that are otherwise difficult to access. acs.org The "traceless" nature of the acetal directing group is a key advantage; it can be easily removed under nucleophilic conditions following the C-H functionalization step, revealing the original phenol and the newly installed silyl group. acs.org This represents a sophisticated transformation where the acetal moiety is not merely a passive spectator but an active controller of regioselectivity in a metal-catalyzed reaction.
Organocatalysis, which uses small organic molecules as catalysts, has been applied to the chemistry of this compound, primarily in the context of its cleavage. Immobilized polymeric acids represent a form of heterogeneous organocatalysis used for deacetalization, enabling multi-step, one-pot reactions that would otherwise require intermediate purification steps. nih.gov
Enzyme-catalyzed reactions offer a highly selective and environmentally benign approach to chemical transformations. Lipases are a class of enzymes that are particularly versatile in organic synthesis, known for their ability to catalyze the hydrolysis of esters. nih.govlearncbse.in While specific studies focusing on the lipase-catalyzed hydrolysis of this compound are not widely reported, the general application of lipases in the hydrolysis of related ester and acetate (B1210297) compounds is well-established. nih.govresearchgate.net Given their promiscuity and effectiveness in aqueous and non-aqueous media, lipases represent potential biocatalysts for the chemoselective cleavage of the acetal group under mild conditions, which would be particularly useful for sensitive substrates.
Photoredox Catalysis and Light-Mediated Transformations involving this compound
Photoredox catalysis, which utilizes visible light to drive chemical reactions, has introduced novel transformations relevant to this compound. As mentioned previously, the formation of this compound itself can be achieved photocatalytically, representing a significant light-mediated transformation. learncbse.inrsc.org This approach avoids the use of strong acids and often proceeds under neutral conditions at room temperature, aligning with the principles of green chemistry.
Furthermore, the aromatic ring of this compound is susceptible to functionalization through photoredox catalysis. The extensive research on the photocatalytic C-H functionalization of benzene (B151609) provides a strong basis for its application to derivatives like this compound. youtube.comopenagrar.de For instance, organic dyes and other photocatalysts have been shown to mediate the direct oxygenation and fluorination of benzene under visible-light irradiation. These methods typically proceed via the formation of a benzene radical cation, which then reacts with nucleophiles. It is plausible that this compound could undergo similar transformations on its phenyl ring, allowing for the late-stage introduction of functional groups. The combination of transition metal catalysis with photoredox catalysis has further expanded the scope of C-H functionalization, enabling reactions that are challenging to achieve by other means.
Advanced Research on Analogues and Functionalized Derivatives of Diethoxymethyl Benzene
Structure-Activity Relationships in Substituted Diethoxymethylbenzenes
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological or chemical activity. For derivatives of (diethoxymethyl)benzene, SAR research primarily investigates how different substituents on the benzene (B151609) ring alter the compound's efficacy in various biological contexts.
Research has shown that converting biologically active benzaldehydes into their acetal (B89532) derivatives can modulate their potency. nih.gov In a study on andrographolide (B1667393), a natural product with anti-cancer properties, synthesizing acetals using various benzaldehydes led to derivatives with enhanced activity. nih.gov It was observed that acetals derived from benzaldehyde (B42025) were generally more active than those derived from heteroaromatic aldehydes like furan-2-carboxyaldehyde or pyridine-2-carboxyaldehyde. nih.gov This suggests that the phenyl group of the benzaldehyde acetal is a key structural feature for the observed anti-cancer effects. nih.gov For instance, an andrographolide acetal made with benzaldehyde demonstrated a growth inhibition of 90.97% against the CCRF-CEM leukemia cell line. nih.gov
While direct SAR studies on a wide range of substituted this compound compounds are specific to each application, principles can be drawn from research on related substituted benzaldehyde derivatives. For example, in the development of inhibitors for Alzheimer's disease, benzimidazole-based compounds incorporating a substituted benzaldehyde moiety were synthesized and evaluated. mdpi.com This research found that the type and position of substituents on the phenyl ring were critical for inhibitory activity against acetylcholinesterase and butyrylcholinesterase. mdpi.com Notably, a derivative with chloro groups at the 3 and 4 positions of the phenyl ring was identified as the most potent inhibitor. mdpi.com Such findings are instructive for the rational design of bioactive this compound derivatives, suggesting that similar electronic and steric modifications could be used to tune their biological activities.
Further examples include naturally occurring benzaldehyde derivatives with antifungal properties. acs.org Compounds such as 4-chloro-3,5-dimethoxybenzaldehyde (B3053848) and 4-prenyloxybenzaldehyde, isolated from fungal sources, demonstrate that specific substitution patterns can confer significant biological activity. acs.org These examples underscore the principle that modifying the substitution on the benzene ring is a powerful strategy for optimizing the biological function of benzaldehyde derivatives and, by extension, their diethyl acetal analogues.
| Parent Compound Series | Structural Modification | Observed Impact on Activity | Reference |
|---|---|---|---|
| Andrographolide Acetals | Benzaldehyde Acetal vs. Heteroaromatic Aldehyde Acetals | Benzaldehyde acetals showed greater anti-cancer activity. | nih.gov |
| Benzimidazole-Benzaldehydes | Addition of 3,4-dichloro substituents on the phenyl ring | Most potent inhibition of acetylcholinesterase and butyrylcholinesterase. | mdpi.com |
| Natural Antifungals | Chlorination and methoxylation (e.g., 4-chloro-3,5-dimethoxybenzaldehyde) | Confers fungitoxic properties. | acs.org |
Synthesis and Properties of Chiral Diethoxymethylbenzene Derivatives
The synthesis of chiral, enantiomerically pure compounds is a significant objective in modern organic chemistry, particularly for pharmaceutical applications where different enantiomers can have vastly different biological effects. youtube.com this compound itself is an achiral molecule. The introduction of chirality into its derivatives requires asymmetric synthesis strategies, which typically focus on creating stereogenic centers in the molecule's aldehyde precursor before the formation of the diethyl acetal.
A primary method for achieving this is through the use of a chiral auxiliary. wikipedia.orgsigmaaldrich.com This technique involves temporarily attaching an optically active molecule (the auxiliary) to an achiral substrate. youtube.com The presence of the auxiliary directs subsequent chemical reactions to occur stereoselectively, leading to the preferential formation of one diastereomer over another. wikipedia.org After the desired chiral center has been created, the auxiliary is removed and can often be recycled. youtube.com For example, an achiral substituted benzaldehyde could be converted into a chiral amide using pseudoephedrine as an auxiliary. Subsequent alkylation of the α-carbon would proceed with high diastereoselectivity, and hydrolysis would then yield a chiral aldehyde, which can be converted to its this compound derivative. wikipedia.org
Another powerful approach is enantioselective catalysis, where a small amount of a chiral catalyst is used to produce a large quantity of an enantiomerically enriched product. youtube.com For instance, the asymmetric addition of alkyl groups to substituted benzaldehydes can be catalyzed by chiral complexes of metals like zinc or titanium. nih.govresearchgate.net These reactions can create a chiral secondary alcohol, which can then be oxidized to the corresponding chiral aldehyde. This aldehyde serves as the direct precursor to the chiral this compound derivative.
Once the enantiomerically enriched aldehyde is obtained, its conversion to the diethyl acetal is a standard protection reaction. This is typically achieved by reacting the aldehyde with two equivalents of ethanol (B145695) under acidic conditions, often with the removal of water to drive the reaction to completion. researchgate.net The properties of the resulting chiral derivatives are highly dependent on the nature and position of the substituents and the specific stereochemistry of the chiral centers. These chiral derivatives are valuable as intermediates in the total synthesis of complex natural products and pharmaceuticals. wikipedia.org
Development of Diethoxymethylbenzene-Based Materials for Specialized Applications
The this compound moiety is being explored as a building block for the creation of advanced functional materials, particularly polymers. The diethyl acetal group serves as a stable, protected form of the highly reactive aldehyde group. wikipedia.org This allows monomers containing this functionality to be incorporated into polymer chains under conditions that a free aldehyde would not tolerate. The acetal can then be deprotected (hydrolyzed) under acidic conditions to regenerate the aldehyde, enabling further reactions or imparting specific properties to the final material.
A key monomer in this field is 1,4-bisthis compound. This molecule contains two latent aldehyde functionalities, making it an ideal A2-type monomer for polycondensation reactions. For instance, it can be used in Friedel-Crafts polycondensations to produce high-molecular-weight linear polymers. nsf.gov The resulting polymers, containing protected aldehyde groups, can be subsequently modified. Hydrolysis of the acetal groups would yield a polymer decorated with aldehyde functionalities, which can be used for cross-linking or for grafting other molecules onto the polymer backbone.
The incorporation of dialkoxybenzene units into polymer backbones is known to impart desirable electronic and optical properties, such as electrical conductivity and electroluminescence, which are useful in materials for organic electronics. academie-sciences.fr By analogy, polymers derived from this compound analogues could be designed to have tunable properties. For example, poly(phenylenevinylene)s (PPVs) or poly(p-phenylene)s (PPPs) incorporating these units could be synthesized. The acetal groups could influence solubility and processing, while their conversion to aldehydes could alter the electronic properties of the conjugated system or allow for the material to be used as a sensor, where binding of an analyte could trigger a detectable change. academie-sciences.fr
| Monomer Derivative | Potential Polymer Type | Specialized Application | Reference |
|---|---|---|---|
| 1,4-Bisthis compound | Polyacetals, Conjugated Polymers | Post-polymerization modification, materials for organic electronics. | nsf.govresearchgate.net |
| 4-(Diethoxymethyl)styrene | Functionalized Polystyrenes | Reactive polymers, platforms for grafting. | N/A |
| Di(diethoxymethyl)biphenyl | Poly(phenylene)s | Soluble precursors to conductive polymers, electroluminescent materials. | academie-sciences.fr |
Spectroscopic Characterization Techniques in Derivative Research
Mass Spectrometry (MS): Electron ionization mass spectrometry is widely used to determine the molecular weight and fragmentation pattern of these compounds. nist.gov The molecular ion peak (M+) is often observable. A characteristic and highly abundant fragment ion corresponds to the loss of an ethoxy group (-OCH2CH3), resulting in an [M-45]+ peak. massbank.eu Another common fragmentation is the loss of the entire -CH(OC2H5)2 group, leading to a peak corresponding to the substituted phenyl cation. Gas chromatography coupled with mass spectrometry (GC-MS) is a particularly powerful tool for separating and identifying these derivatives in complex mixtures. nih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: Proton NMR provides detailed information about the electronic environment of the hydrogen atoms. The acetal proton (-CH(OEt)2) gives a characteristic singlet or triplet (if coupled to a neighboring proton) typically found in the 5.0-6.0 ppm range. The ethyl groups show a characteristic quartet for the methylene (B1212753) protons (-OCH2-) around 3.5 ppm and a triplet for the methyl protons (-CH3) around 1.2 ppm. The signals for the protons on the benzene ring appear in the aromatic region (typically 7.0-8.0 ppm). youtube.com Their chemical shifts and splitting patterns are highly dependent on the nature and position of other substituents on the ring, allowing for the determination of the substitution pattern (ortho, meta, or para). youtube.comyoutube.com
¹³C NMR: Carbon-13 NMR is used to identify all unique carbon atoms in the molecule. The acetal carbon (-CH(OEt)2) shows a signal around 100-110 ppm. The carbons of the ethyl groups appear in the upfield region, with the -OCH2- carbon at approximately 60-70 ppm and the -CH3 carbon at ~15 ppm. The chemical shifts of the aromatic carbons are sensitive to the substituents, providing further confirmation of the structure. nih.govresearchgate.net
Infrared (IR) Spectroscopy: IR spectroscopy is primarily used to identify functional groups. The successful formation of the diethyl acetal from a benzaldehyde derivative is confirmed by the disappearance of the strong carbonyl (C=O) stretching band of the starting aldehyde (which typically appears around 1700 cm⁻¹) and the appearance of strong C-O stretching bands in the 1000-1200 cm⁻¹ region, characteristic of the acetal group. nih.gov
| Technique | Key Feature | Typical Value / Observation | Reference |
|---|---|---|---|
| ¹H NMR | Acetal Proton (-CH(OEt)₂) | ~5.5 ppm (singlet) | youtube.com |
| ¹H NMR | Methylene Protons (-OCH₂CH₃) | ~3.5 ppm (quartet) | youtube.com |
| ¹³C NMR | Acetal Carbon (-C(H)(OEt)₂) | ~100-110 ppm | nih.govresearchgate.net |
| IR | C=O Stretch (Aldehyde) | Absent (present at ~1700 cm⁻¹ in precursor) | nih.gov |
| IR | C-O Stretch (Acetal) | Strong bands at ~1000-1200 cm⁻¹ | nih.gov |
| Mass Spec (EI) | Major Fragment | [M-45]⁺ (Loss of -OC₂H₅) | massbank.eu |
Theoretical and Computational Chemistry Studies on Diethoxymethyl Benzene
Quantum Mechanical and Density Functional Theory (DFT) Investigations
Quantum mechanical (QM) calculations, particularly those employing Density Functional Theory (DFT), have become indispensable in modern chemical research. researchgate.net DFT offers a favorable balance between computational cost and accuracy, making it possible to calculate a wide array of molecular properties for medium-sized organic molecules like (Diethoxymethyl)benzene. fu-berlin.de The predictive power of DFT is highly dependent on the choice of the functional and the basis set, which must be carefully selected to accurately model the system of interest. mdpi.com Functionals like PBE and hybrid functionals such as B3LYP, paired with basis sets like 6-311G(d,p), are commonly used for organic molecules to achieve reliable results. mdpi.comnih.gov
DFT is a powerful method for elucidating the electronic structure of this compound. These calculations can determine optimized molecular geometries, charge distributions, and molecular orbital energies. fu-berlin.de The electronic properties are largely governed by the interaction between the π-system of the benzene (B151609) ring and the electron-donating diethoxymethyl group.
A key aspect of electronic structure analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that helps determine the chemical reactivity, kinetic stability, and optical properties of a molecule. longdom.org A smaller energy gap suggests higher reactivity. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene ring, while the substituent influences the orbital's energy level.
Reactivity profiles can be further understood by analyzing the molecular electrostatic potential (MEP), which identifies the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack. Furthermore, quantum chemical calculations can model changes in bond lengths and charge distribution upon the addition or removal of electrons, providing insight into the molecule's susceptibility to oxidation or reduction and predicting potential degradation pathways. mdpi.com
| Property | Description | Typical Calculated Value (Example) |
|---|---|---|
| $E_{HOMO}$ | Energy of the Highest Occupied Molecular Orbital | -6.2 eV |
| $E_{LUMO}$ | Energy of the Lowest Unoccupied Molecular Orbital | -0.9 eV |
| HOMO-LUMO Gap ($\Delta E$) | Energy difference between HOMO and LUMO | 5.3 eV |
| Dipole Moment ($\mu$) | Measure of the net molecular polarity | 1.5 Debye |
Computational methods are routinely used to predict various spectroscopic parameters, which can then be compared with experimental data for validation of the theoretical model. longdom.org DFT calculations can accurately predict vibrational frequencies, which correspond to the peaks observed in Infrared (IR) and Raman spectra. fu-berlin.de By simulating the vibrational modes of this compound, each calculated frequency can be assigned to specific bond stretching, bending, or wagging motions within the molecule.
Similarly, Nuclear Magnetic Resonance (NMR) parameters, such as chemical shifts, can be computed. These calculations help in the assignment of complex experimental NMR spectra and can provide a deeper understanding of the electronic environment around specific nuclei (e.g., ¹H and ¹³C).
More advanced computational approaches now leverage machine learning to predict spectroscopic properties. ehu.es In such methods, electronic descriptors derived from low-cost DFT calculations—such as orbital energy differences and transition dipole moments—are used to train neural networks. ehu.es These trained models can then predict absorption spectra for a large number of molecules almost instantaneously, providing a high-throughput screening tool. ehu.es
| Spectroscopic Data | Experimental Value | Theoretical (DFT) Prediction | Assignment |
|---|---|---|---|
| IR Frequency (cm⁻¹) | ~3060 cm⁻¹ | 3050-3070 cm⁻¹ | Aromatic C-H Stretch |
| IR Frequency (cm⁻¹) | ~2975 cm⁻¹ | 2970-2990 cm⁻¹ | Aliphatic C-H Stretch |
| IR Frequency (cm⁻¹) | ~1600 cm⁻¹ | 1590-1610 cm⁻¹ | Aromatic C=C Stretch |
| IR Frequency (cm⁻¹) | ~1100 cm⁻¹ | 1090-1115 cm⁻¹ | C-O Stretch (Acetal) |
Molecular Dynamics Simulations for Reaction Pathway Analysis
Molecular dynamics (MD) simulations provide a computational microscope to observe the dynamic evolution of a molecular system over time. fu-berlin.de For this compound, MD is particularly useful for analyzing reaction pathways, such as its hydrolysis back to benzaldehyde (B42025) and ethanol (B145695). By simulating the molecule's interactions with solvent molecules and potential catalysts (e.g., hydronium ions), the entire reaction mechanism can be mapped at an atomistic level. chemrxiv.org
To study chemical reactions, which are often "rare events" on the timescale of standard MD simulations, specialized techniques are employed. Reactive force fields (ReaxFF) allow for the modeling of bond formation and breaking, enabling the simulation of complex reactive processes like pyrolysis or combustion. researchgate.net Alternatively, ab initio MD, where forces are calculated on-the-fly using quantum mechanics, provides a highly accurate, non-empirical method to discover reaction pathways. nih.gov
To make these simulations computationally feasible, accelerated MD methods can be used. nih.gov These techniques introduce a bias potential to the system to encourage the crossing of high energy barriers, allowing reactions to be observed within a practical simulation time. fu-berlin.de The results from these biased simulations can then be reweighted to recover the true kinetics and thermodynamics of the process. fu-berlin.de The trajectories from MD simulations can be analyzed using network analysis tools to automatically extract elementary reactions and map out complex reaction networks. nih.gov
Computational Design of Novel Diethoxymethylbenzene-Derived Catalysts and Reagents
The insights gained from quantum mechanical studies into the electronic structure and reactivity of this compound can be leveraged for the computational design of new molecules. rsc.org This in silico design process allows for the creation and evaluation of novel catalysts and reagents derived from the this compound scaffold before any resource-intensive laboratory synthesis is undertaken.
For example, by modifying the substituents on the benzene ring, one can tune the electronic properties of the acetal (B89532) group. DFT calculations can predict how electron-withdrawing or electron-donating groups would affect the stability of reaction intermediates or the energy barriers of catalytic cycles. This allows for the rational design of derivatives with enhanced reactivity or selectivity for specific chemical transformations. Computational models can screen a virtual library of candidate molecules, prioritizing the most promising derivatives for synthesis and experimental testing, thereby accelerating the discovery of new and improved catalysts and reagents. rsc.org
Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) in Related Acetal Systems
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to correlate a molecule's structure with its biological activity or physicochemical properties, respectively. These models are built by finding a mathematical relationship between calculated molecular descriptors and an observed property.
For acetal systems related to this compound, QSAR/QSPR studies can be used to predict properties such as hydrolytic stability, solvent effects, or catalytic efficiency. The process involves calculating a wide range of molecular descriptors for a series of related acetals. These descriptors can be electronic (e.g., HOMO/LUMO energies, dipole moment), steric, or topological. researchgate.net DFT is often the method of choice for calculating these quantum chemical descriptors with high accuracy. researchgate.net
Once the descriptors are calculated, chemometric methods like multiple linear regression (MLR) or principal component analysis (PCA) are used to build a predictive model. researchgate.net A robust QSAR/QSPR model can then be used to estimate the properties of new, unsynthesized acetal derivatives, providing a valuable tool for guiding the design of compounds with desired characteristics.
| Descriptor Class | Specific Descriptor Example | Property It Helps Predict |
|---|---|---|
| Electronic | HOMO-LUMO Energy Gap | Chemical Reactivity, Stability |
| Electronic | Dipole Moment | Solubility, Intermolecular Interactions |
| Thermodynamic | Bond Dissociation Enthalpy | Thermal Stability, Radical Scavenging Ability |
| Topological | Molecular Connectivity Index | Boiling Point, Viscosity |
| Steric | Molecular Volume | Binding Affinity, Diffusion Rate |
Q & A
Q. What are the recommended synthetic routes for (Diethoxymethyl)benzene, and how can purity be optimized?
- Methodological Answer : this compound can be synthesized via nucleophilic substitution or Friedel-Crafts alkylation. For example, ethoxy groups can be introduced using ethyl bromide in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions . Purification typically involves fractional distillation or column chromatography (silica gel, hexane/ethyl acetate eluent). Purity (>95%) should be confirmed via GC-MS or HPLC, with retention times cross-referenced against standards .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation, with ethoxy methyl protons appearing as triplets (~1.2 ppm) and aromatic protons as distinct multiplet patterns. Infrared (IR) spectroscopy can validate C-O-C stretching (~1100 cm⁻¹). High-resolution mass spectrometry (HRMS) provides molecular ion verification . For quantification, HPLC with UV detection (λ = 254 nm) is recommended .
Q. How should researchers safely handle this compound in laboratory settings?
- Methodological Answer : Use engineering controls (fume hoods, closed systems) to minimize inhalation/contact. Personal protective equipment (PPE) includes nitrile gloves, lab coats, and safety goggles. Spills should be neutralized with inert adsorbents (e.g., vermiculite) and disposed as hazardous waste. Storage requires airtight containers in cool, dark conditions, segregated from oxidizers .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electronic effects of ethoxy groups on aromatic ring reactivity. Parameters like HOMO-LUMO gaps and Fukui indices predict electrophilic/nucleophilic sites. PubChem’s 3D conformer database (CID-specific) provides baseline geometries for docking studies . Experimental validation via Suzuki-Miyaura coupling with aryl halides is advised, monitoring yields via LC-MS .
Q. What strategies address contradictions in reported biological activities of this compound derivatives?
- Methodological Answer : Discrepancies in bioactivity data (e.g., antimicrobial vs. cytotoxic effects) require multi-parametric validation. Dose-response curves (IC₅₀/EC₅₀) should be replicated across cell lines (e.g., HEK293 vs. HeLa) with standardized protocols (OECD TG 423). Confounding factors (solvent toxicity, impurity profiles) must be ruled out via orthogonal assays (MTT, ATP luminescence) .
Q. How can this compound be functionalized for applications in drug discovery?
- Methodological Answer : Click chemistry (azide-alkyne cycloaddition) enables rapid diversification. For example, ethynyl derivatives of this compound react with azides to form triazoles, screened for kinase inhibition. Reductive amination or Pd-catalyzed C-H activation introduces pharmacophores. Biological assays should follow FDA guidelines for in vitro ADMET profiling (e.g., microsomal stability, CYP inhibition) .
Q. What are the challenges in scaling up this compound synthesis for preclinical studies?
- Methodological Answer : Batch process optimization requires kinetic studies (e.g., inline FTIR for reaction monitoring) to identify rate-limiting steps. Solvent selection (e.g., switching from THF to 2-MeTHF for greener chemistry) impacts yield and EHS compliance. Pilot-scale distillation (rotary evaporators vs. wiped-film evaporators) must balance purity (>98%) and thermal degradation risks .
Data Analysis and Literature Review
Q. How can researchers resolve discrepancies in spectral data for this compound across databases?
- Methodological Answer : Cross-validate NMR/IR data using authoritative sources (PubChem, ChemIDplus) and primary literature. For conflicting reports, replicate experiments under identical conditions (solvent, temperature, concentration). Use cheminformatics tools (SciFinder, Reaxys) to filter by publication year and methodology rigor, excluding non-peer-reviewed platforms .
Q. What toxicological data gaps exist for this compound, and how can they be addressed?
- Methodological Answer : ATSDR guidelines recommend acute toxicity studies (OECD TG 420/423) and genotoxicity assays (Ames test, micronucleus). Biomarkers of exposure (urinary ethoxy metabolites) require LC-MS/MS quantification. Collaborative data sharing via platforms like EPA’s CompTox Dashboard ensures regulatory alignment .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
